7-Bromo-N-ethylquinolin-4-amine
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Overview
Description
7-Bromo-N-ethylquinolin-4-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁BrN₂. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the nitrogen atom of the quinoline ring. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-ethylquinolin-4-amine typically involves the bromination of N-ethylquinolin-4-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-ethylquinolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
7-Bromo-N-ethylquinolin-4-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmacological agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 7-Bromo-N-ethylquinolin-4-amine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The bromine atom and the quinoline ring can facilitate binding to specific sites, potentially modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinoline: Lacks the ethyl group, making it less lipophilic.
N-Ethylquinolin-4-amine: Lacks the bromine atom, affecting its reactivity and binding properties.
7-Chloro-N-ethylquinolin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior
Uniqueness
7-Bromo-N-ethylquinolin-4-amine is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-bromo-N-ethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNRQPTDNXQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=CC(=CC2=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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